molecular formula C18H23FN4O B6119752 2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-6-METHYL-5-PROPYL-3,4-DIHYDROPYRIMIDIN-4-ONE

2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-6-METHYL-5-PROPYL-3,4-DIHYDROPYRIMIDIN-4-ONE

Cat. No.: B6119752
M. Wt: 330.4 g/mol
InChI Key: GAGMVBNVXIKREK-UHFFFAOYSA-N
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Description

2-[4-(2-Fluorophenyl)piperazin-1-yl]-6-methyl-5-propyl-3,4-dihydropyrimidin-4-one is a complex organic compound that belongs to the class of piperazine derivatives. This compound is notable for its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of the fluorophenyl group and the piperazine ring in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Fluorophenyl)piperazin-1-yl]-6-methyl-5-propyl-3,4-dihydropyrimidin-4-one typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and deprotection steps using reagents like PhSH (thiophenol) .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Fluorophenyl)piperazin-1-yl]-6-methyl-5-propyl-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., ethanol, dichloromethane). The reaction conditions, such as temperature and pressure, are optimized to achieve the desired products with high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted piperazine derivatives .

Mechanism of Action

The mechanism of action of 2-[4-(2-Fluorophenyl)piperazin-1-yl]-6-methyl-5-propyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of the target enzyme or receptor, thereby blocking its activity . Molecular docking studies have shown that the binding site of the compound may differ from that of other conventional inhibitors, indicating its unique mode of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(2-Fluorophenyl)piperazin-1-yl]-6-methyl-5-propyl-3,4-dihydropyrimidin-4-one stands out due to its unique combination of the fluorophenyl group and the piperazine ring, which contribute to its distinct chemical properties and biological activities.

Properties

IUPAC Name

2-[4-(2-fluorophenyl)piperazin-1-yl]-4-methyl-5-propyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN4O/c1-3-6-14-13(2)20-18(21-17(14)24)23-11-9-22(10-12-23)16-8-5-4-7-15(16)19/h4-5,7-8H,3,6,9-12H2,1-2H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAGMVBNVXIKREK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N=C(NC1=O)N2CCN(CC2)C3=CC=CC=C3F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200275
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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